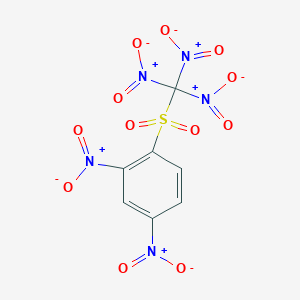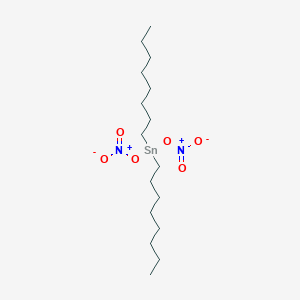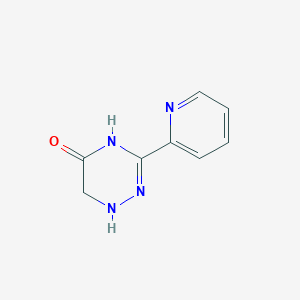
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene typically involves the nitration of benzene derivatives. The process begins with the nitration of benzene to form dinitrobenzene, followed by further nitration to introduce the trinitromethanesulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, under controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final compound.
化学反応の分析
Types of Reactions
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the benzene ring.
科学的研究の応用
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the manufacture of dyes, explosives, and other specialty chemicals
作用機序
The mechanism of action of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pathways involved often include oxidative stress and enzyme inhibition .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrotoluene: Used in the production of explosives and dyes.
2,6-Dinitrotoluene: Similar applications to 2,4-Dinitrotoluene but with different reactivity due to the position of the nitro groups.
Uniqueness
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is unique due to the presence of the trinitromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. This makes it particularly useful in specialized applications where high reactivity and specific interactions are required.
特性
CAS番号 |
58300-68-8 |
|---|---|
分子式 |
C7H3N5O12S |
分子量 |
381.19 g/mol |
IUPAC名 |
2,4-dinitro-1-(trinitromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3N5O12S/c13-8(14)4-1-2-6(5(3-4)9(15)16)25(23,24)7(10(17)18,11(19)20)12(21)22/h1-3H |
InChIキー |
YDTZOQAHUZTNDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




